molecular formula C10H10N2O2 B1586707 1-Benzylimidazolidine-2,4-dione CAS No. 6777-05-5

1-Benzylimidazolidine-2,4-dione

Cat. No. B1586707
Key on ui cas rn: 6777-05-5
M. Wt: 190.2 g/mol
InChI Key: VJUNTPRQTFDQMF-UHFFFAOYSA-N
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Patent
US06220925B1

Procedure details

In a solvent mixture of 250 ml of acetic acid and 40 ml of ethyl acetate was dispersed 190 g of 1-benzylhydantoin and the mixture was refluxed under heating with stirring. To the mixture was added dropwise 164 g of bromine over a period of one hour, and the mixture was refluxed under heating for 30 minutes. The solvent was distilled off under a reduced pressure and the residue was allowed to stand for cooling. To the residue were added dropwise an aqueous sodium bicarbonate solution prepared by dissolving 53 g of sodium bicarbonate in 400 ml of water and then 200 ml of water. The reaction vessel was cooled with water and the crystals thus-deposited were collected by filtration, washed with water and dried to obtain 182 g of 5-hydroxy-1-benzylhydantoin as colorless crystals.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
164 g
Type
reactant
Reaction Step Three
Quantity
53 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.[CH2:5]([N:12]1[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.BrBr.C(=O)(O)[O-].[Na+]>O.C(OCC)(=O)C>[OH:3][CH:18]1[N:12]([CH2:5][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:13](=[O:14])[NH:15][C:16]1=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
190 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=O)NC(=O)C1
Step Three
Name
Quantity
164 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
53 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under a reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
ADDITION
Type
ADDITION
Details
To the residue were added dropwise an aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
the crystals thus-deposited were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1C(NC(N1CC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 182 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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